molecular formula C15H14ClNO2 B1517044 (3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone CAS No. 71969-41-0

(3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone

Cat. No. B1517044
CAS RN: 71969-41-0
M. Wt: 275.73 g/mol
InChI Key: NTQJUAGWYWTYTL-UHFFFAOYSA-N
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Description

“(3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone” is a compound with the molecular formula C15H14ClNO2 and a molecular weight of 275.73 .


Molecular Structure Analysis

The InChI code for “(3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone” is 1S/C15H14ClNO2/c1-2-19-12-6-3-10(4-7-12)15(18)11-5-8-13(16)14(17)9-11/h3-9H,2,17H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“(3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone” is a solid substance . Its molecular weight is 275.73 . The compound’s InChI code provides further details about its molecular structure .

Scientific Research Applications

Anticancer Potential

  • Research has demonstrated that compounds structurally related to (3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone show promising anticancer properties. For instance, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone has been found to inhibit tubulin polymerization, induce G2/M arrest, and trigger apoptosis in human leukemia HL-60 cells. This suggests a potential mechanism through which similar compounds, including (3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone, might exert anticancer effects (Magalhães et al., 2013).

Molecular Docking and Antimicrobial Activity

  • Molecular docking studies have been utilized to investigate the interactions of compounds with specific biological targets. Novel compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives have shown potential antibacterial activity through these studies, suggesting a similar application for (3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone in understanding its mechanism of action against bacterial pathogens (Shahana & Yardily, 2020).

Synthesis and Chemical Characterization

  • The synthesis and characterization of related compounds provide insights into their chemical properties and potential applications. For example, facile synthesis techniques have been developed for enantiomerically pure derivatives starting from similar ketones, indicating the versatility of (3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone in synthetic chemistry and the potential for producing optically active forms with specific applications (Zhang et al., 2014).

properties

IUPAC Name

(3-amino-4-chlorophenyl)-(4-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-2-19-12-6-3-10(4-7-12)15(18)11-5-8-13(16)14(17)9-11/h3-9H,2,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQJUAGWYWTYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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